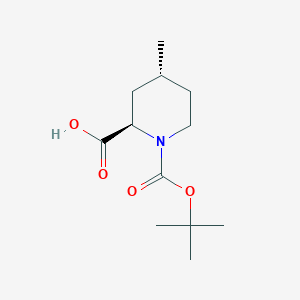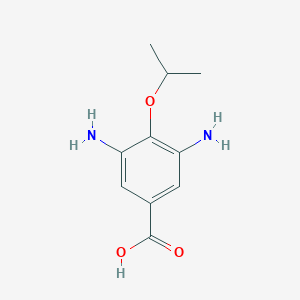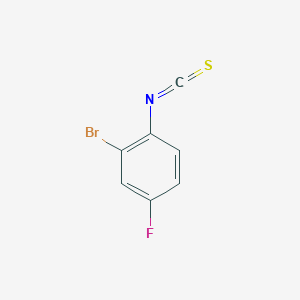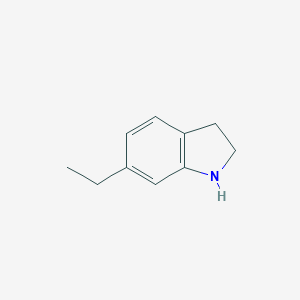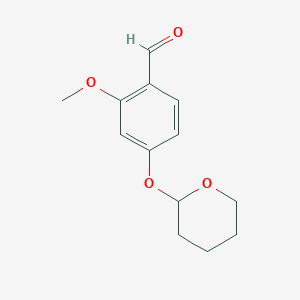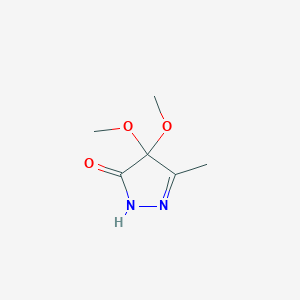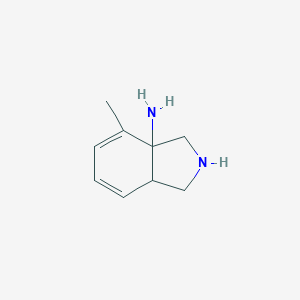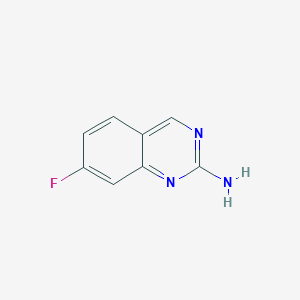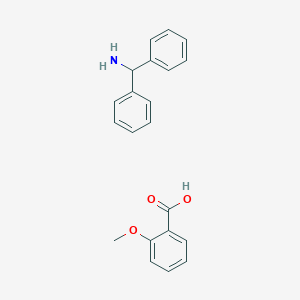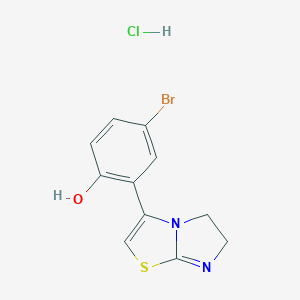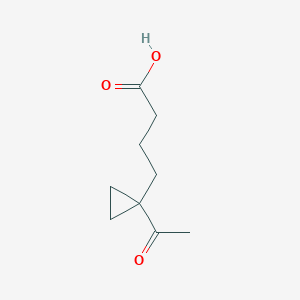
4-(1-Acetylcyclopropyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Acetylcyclopropyl)butanoic acid, also known as ACBC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. ACBC belongs to the family of cyclopropyl-containing amino acids and is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA).
Aplicaciones Científicas De Investigación
4-(1-Acetylcyclopropyl)butanoic acid has been studied extensively for its potential therapeutic properties. It has been shown to have anxiolytic and antidepressant effects in animal models. 4-(1-Acetylcyclopropyl)butanoic acid has also been reported to have antinociceptive, anticonvulsant, and neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of 4-(1-Acetylcyclopropyl)butanoic acid is not fully understood. However, it is believed to act as a GABA analogue, modulating the GABAergic system in the brain. 4-(1-Acetylcyclopropyl)butanoic acid has been shown to bind to the GABA(A) receptor and enhance the activity of GABA.
Efectos Bioquímicos Y Fisiológicos
4-(1-Acetylcyclopropyl)butanoic acid has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and antidepressant effects. 4-(1-Acetylcyclopropyl)butanoic acid has also been reported to reduce the levels of glutamate, an excitatory neurotransmitter that is involved in neurodegenerative diseases. 4-(1-Acetylcyclopropyl)butanoic acid has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(1-Acetylcyclopropyl)butanoic acid in lab experiments is its structural similarity to GABA, which makes it a useful tool for studying the GABAergic system. However, 4-(1-Acetylcyclopropyl)butanoic acid is a relatively new compound, and its pharmacological properties are not fully understood. The synthesis of 4-(1-Acetylcyclopropyl)butanoic acid is also challenging, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 4-(1-Acetylcyclopropyl)butanoic acid. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-(1-Acetylcyclopropyl)butanoic acid has been shown to have neuroprotective effects, and further research is needed to explore its therapeutic potential in these diseases. Another area of interest is the development of novel compounds based on 4-(1-Acetylcyclopropyl)butanoic acid, which may have improved pharmacological properties. Finally, more research is needed to fully understand the mechanism of action of 4-(1-Acetylcyclopropyl)butanoic acid and its effects on the GABAergic system.
Conclusion:
In conclusion, 4-(1-Acetylcyclopropyl)butanoic acid is a promising compound that has potential therapeutic applications in the treatment of various neurological disorders. Its structural similarity to GABA and its effects on the GABAergic system make it a useful tool for studying the brain. However, further research is needed to fully understand its pharmacological properties and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-(1-Acetylcyclopropyl)butanoic acid involves the reaction of cyclopropylacetylene with ethyl 4-bromobutanoate, followed by hydrolysis and acetylation. This method was first reported by K. Sato and colleagues in 2000. The yield of the synthesis is around 25-30%, which can be improved by optimizing the reaction conditions.
Propiedades
Número CAS |
176791-01-8 |
|---|---|
Nombre del producto |
4-(1-Acetylcyclopropyl)butanoic acid |
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
4-(1-acetylcyclopropyl)butanoic acid |
InChI |
InChI=1S/C9H14O3/c1-7(10)9(5-6-9)4-2-3-8(11)12/h2-6H2,1H3,(H,11,12) |
Clave InChI |
DZBRHAQPBAHXDE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CC1)CCCC(=O)O |
SMILES canónico |
CC(=O)C1(CC1)CCCC(=O)O |
Sinónimos |
Cyclopropanebutanoic acid, 1-acetyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



